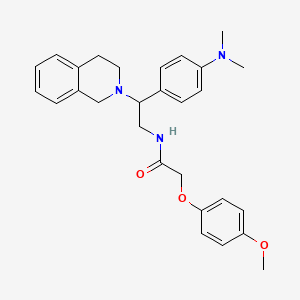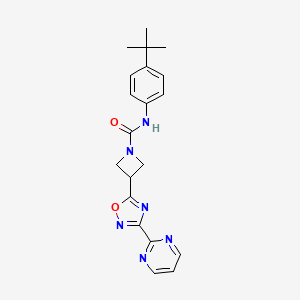![molecular formula C22H23FN4O4S B2624859 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone CAS No. 1021214-94-7](/img/structure/B2624859.png)
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compounds are described as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . They have been identified from previous lead optimization efforts .
Synthesis Analysis
The synthesis of these compounds involved the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group .Molecular Structure Analysis
The molecular structure of these compounds involves a 1,1-dioxidotetrahydrothiophen-3-yl group and a 3-methyl-1H-pyrazol-5-yl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not specified in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are not specified in the available resources .科学的研究の応用
Potassium Channel Activators
This compound has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in regulating the electrical activity of neurons and cardiac cells, and their dysfunction is associated with several neurological and cardiovascular diseases. Therefore, this compound could potentially be used in the treatment of such conditions .
Drug Development
The compound’s structure, which includes a 1H-pyrazolo[3,4-b]pyridine core, is of interest in drug development . This core structure is found in many synthetic drug molecules and can bind with high affinity to multiple receptors, making it a valuable scaffold for developing new therapeutic agents .
Neurological Research
Given its role as a GIRK channel activator, this compound could be used in neurological research, particularly in studies investigating the role of these channels in neurological conditions .
Pharmacokinetic Studies
The compound’s metabolic stability has been evaluated in tier 1 DMPK (Drug Metabolism and Pharmacokinetics) assays . This suggests potential use in pharmacokinetic studies, which are crucial in drug development for understanding how a drug is absorbed, distributed, metabolized, and excreted in the body .
Chemical Probes
The compound could be used as a chemical probe in biological research . Chemical probes are small molecules that can interact with specific biological targets, allowing researchers to investigate the role and function of these targets in biological systems .
Biochemical Assays
Given its interaction with GIRK channels, the compound could potentially be used in biochemical assays designed to study these channels . Such assays are crucial tools in both basic research and drug discovery .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4S/c1-14-20-18(22(28)26-7-9-31-10-8-26)12-19(15-2-4-16(23)5-3-15)24-21(20)27(25-14)17-6-11-32(29,30)13-17/h2-5,12,17H,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJYYUOGMTWZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N4CCOCC4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1H-indol-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2624776.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2624777.png)
![Ethyl 4-(2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2624778.png)
![2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2624781.png)
![5-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B2624785.png)
![1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2624787.png)


![tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B2624792.png)

![N-Methyl-N-[2-[(4-methylthiadiazol-5-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2624794.png)

![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2624796.png)
